
o-Cresol, 4-(1-methylhexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Cresol, 4-(1-methylhexyl)-: is an organic compound with the molecular formula C14H22O and a molecular weight of 206.3239 g/mol . It is a derivative of phenol and is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol, 4-(1-methylhexyl)- typically involves the alkylation of o-cresol with 1-methylhexyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of o-Cresol, 4-(1-methylhexyl)- often involves the use of ionic liquid catalysts to enhance the reaction efficiency and yield. The process includes the alkylation of phenol with methanol in the presence of an ionic liquid catalyst, which comprises cations and anions .
Chemical Reactions Analysis
Types of Reactions: o-Cresol, 4-(1-methylhexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
Chemistry: o-Cresol, 4-(1-methylhexyl)- is used as an intermediate in the synthesis of various organic compounds and polymers. It is also employed in the production of resins and adhesives .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in research related to the development of new pharmaceuticals .
Medicine: In the medical field, o-Cresol, 4-(1-methylhexyl)- is investigated for its potential therapeutic applications, including its role as an active ingredient in certain medications .
Industry: The compound is utilized in the production of industrial chemicals, including solvents, plasticizers, and stabilizers. It is also used in the manufacturing of coatings and paints .
Mechanism of Action
The mechanism of action of o-Cresol, 4-(1-methylhexyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological responses, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
o-Cresol (2-methylphenol): A structural isomer with a methyl group at the ortho position.
p-Cresol (4-methylphenol): A structural isomer with a methyl group at the para position.
m-Cresol (3-methylphenol): A structural isomer with a methyl group at the meta position.
Uniqueness: o-Cresol, 4-(1-methylhexyl)- is unique due to the presence of the 1-methylhexyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
42433-61-4 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4-heptan-2-yl-2-methylphenol |
InChI |
InChI=1S/C14H22O/c1-4-5-6-7-11(2)13-8-9-14(15)12(3)10-13/h8-11,15H,4-7H2,1-3H3 |
InChI Key |
ZMAWSFRVKHOOJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C1=CC(=C(C=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


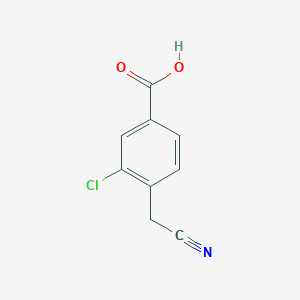
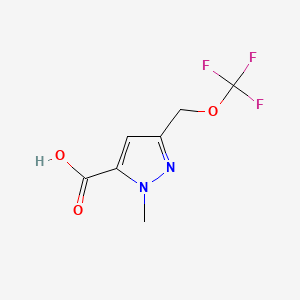
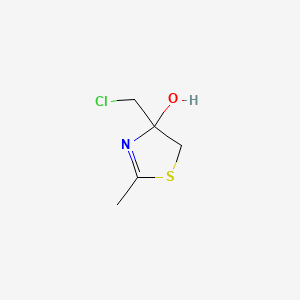
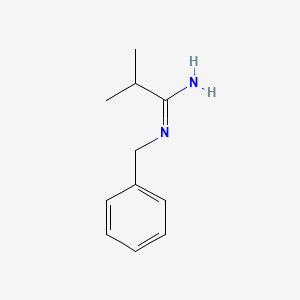
![2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide](/img/structure/B13896125.png)
![5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine](/img/structure/B13896140.png)
![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid](/img/structure/B13896142.png)


![2-[[(2-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13896151.png)

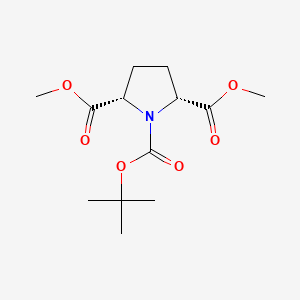
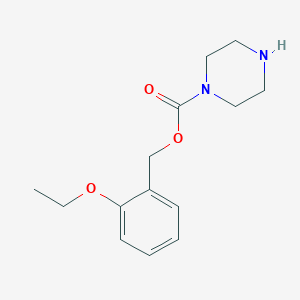
![(4,8-dioxothieno[3,2-f][1]benzothiol-2-yl)methyl acetate](/img/structure/B13896167.png)
